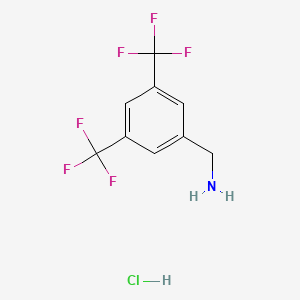

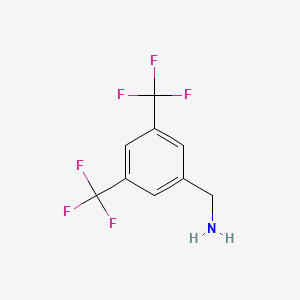

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15;/h1-3H,4,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJHHGNJFKHGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595125 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-62-8 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride, a key building block and intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes, experimental protocols, and characterization of the final product.

Introduction

(3,5-Bis(trifluoromethyl)phenyl)methanamine and its hydrochloride salt are crucial intermediates in medicinal chemistry, notably in the synthesis of NK-1 receptor antagonists like Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting. The presence of the two trifluoromethyl groups on the phenyl ring imparts unique properties to the molecule, including increased lipophilicity and metabolic stability, which are often desirable in drug candidates. This guide outlines two principal and reliable methods for the synthesis of this compound: the reductive amination of 3,5-bis(trifluoromethyl)benzaldehyde and the reduction of 3,5-bis(trifluoromethyl)benzonitrile.

Synthetic Pathways Overview

Two primary synthetic strategies are commonly employed for the preparation of (3,5-Bis(trifluoromethyl)phenyl)methanamine. Both routes begin from commercially available starting materials and proceed to the desired amine, which is then converted to its stable hydrochloride salt.

-

Route A: Reductive Amination: This pathway involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the primary amine.

-

Route B: Nitrile Reduction: This method focuses on the chemical reduction of the nitrile group of 3,5-bis(trifluoromethyl)benzonitrile to the corresponding primary amine.

The choice between these routes may depend on the availability of starting materials, desired scale, and the specific reducing agents and equipment available in the laboratory.

Caption: Overview of the two primary synthetic routes to the target compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of (3,5-Bis(trifluoromethyl)phenyl)methanamine and its subsequent conversion to the hydrochloride salt.

Route A: Reductive Amination of 3,5-Bis(trifluoromethyl)benzaldehyde

This one-pot method is advantageous due to its operational simplicity. The reaction proceeds by forming an imine in situ, which is then immediately reduced.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

-

Amine Source: Add ammonium chloride (1.5 eq) to the solution, followed by an aqueous solution of ammonia (e.g., 25% solution) until the pH of the mixture is approximately 9. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully add water to quench any remaining sodium borohydride. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude (3,5-Bis(trifluoromethyl)phenyl)methanamine as an oil or solid. The crude product can be purified further by column chromatography on silica gel if necessary.

Route B: Reduction of 3,5-Bis(trifluoromethyl)benzonitrile

This route employs a direct reduction of the nitrile functionality. Catalytic hydrogenation is a common and effective method.

Protocol:

-

Catalyst and Substrate Preparation: To a hydrogenation vessel, add 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol. Add a catalytic amount of Raney Nickel (5-10 wt%) as a slurry in the solvent.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at a temperature between 25-50 °C.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by analytical techniques such as Gas Chromatography (GC) or LC-MS. The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (3,5-Bis(trifluoromethyl)phenyl)methanamine. Further purification can be achieved by distillation or column chromatography if required.

Formation of the Hydrochloride Salt

The free amine is often converted to its hydrochloride salt for improved stability and handling.

Protocol:

-

Dissolution: Dissolve the purified (3,5-Bis(trifluoromethyl)phenyl)methanamine (1.0 eq) in a suitable solvent such as diethyl ether, ethyl acetate, or methanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1.1 eq), either as a concentrated aqueous solution or as a solution in a miscible organic solvent (e.g., HCl in diethyl ether or isopropanol), while stirring.

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any impurities. Dry the product under vacuum to yield (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3,5-Bis(trifluoromethyl)benzaldehyde | C9H4F6O | 242.12 | Solid |

| 3,5-Bis(trifluoromethyl)benzonitrile | C9H3F6N | 239.12 | Solid |

| (3,5-Bis(trifluoromethyl)phenyl)methanamine | C9H7F6N | 243.15 | Solid |

| (3,5-Bis(trifluoromethyl)phenyl)methanamine HCl | C9H8ClF6N | 279.61 | White Crystalline Solid |

| Product | Typical Yield | Melting Point (°C) | Key Analytical Data |

| (3,5-Bis(trifluoromethyl)phenyl)methanamine | 80-95% | 46-55 | See Section 5 |

| (3,5-Bis(trifluoromethyl)phenyl)methanamine HCl | >95% (from free base) | 50-55[1] | See Section 5 |

Characterization Data

(3,5-Bis(trifluoromethyl)phenyl)methanamine (Free Base)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80 (s, 2H, Ar-H), 7.70 (s, 1H, Ar-H), 3.98 (s, 2H, CH₂), 1.65 (br s, 2H, NH₂).[2]

-

¹³C NMR (CDCl₃, 100 MHz): δ 145.0, 131.5 (q, J = 33.0 Hz), 127.0, 123.5 (q, J = 272.0 Hz), 120.5, 46.0.

-

IR (ATR, cm⁻¹): 3380, 3300 (N-H stretch), 2920, 2850 (C-H stretch), 1625 (N-H bend), 1275, 1170, 1130 (C-F stretch).[2]

-

Mass Spectrometry (EI): m/z 243 (M⁺).[2]

(3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.60 (br s, 3H, NH₃⁺), 8.20 (s, 1H, Ar-H), 8.15 (s, 2H, Ar-H), 4.20 (q, J = 5.5 Hz, 2H, CH₂).

-

IR (KBr, cm⁻¹): 3000-2800 (N-H stretch, broad), 1610, 1500 (aromatic C=C), 1280, 1175, 1135 (C-F stretch).

Logical Workflow Diagram

Caption: General experimental workflow from starting material to final product.

Conclusion

The synthesis of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride can be reliably achieved through either reductive amination of the corresponding benzaldehyde or reduction of the benzonitrile. Both methods provide good to excellent yields of the desired product. The choice of synthetic route will be dictated by laboratory-specific factors. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide on the Properties of (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride, a fluorinated organic compound, is a key building block in modern medicinal and materials science. Its unique structural features, characterized by the presence of two trifluoromethyl groups on the phenyl ring, impart distinct electronic and steric properties. These characteristics are instrumental in modulating the lipophilicity, metabolic stability, and bioavailability of more complex molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride.

Physicochemical and Spectral Properties

The physicochemical properties of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride and its corresponding free base, 3,5-Bis(trifluoromethyl)benzylamine, are summarized below. The data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Compound | CAS Number |

| Molecular Formula | C₉H₈ClF₆N | Hydrochloride Salt | 42365-62-8 |

| Molecular Weight | 279.61 g/mol | Hydrochloride Salt | 42365-62-8 |

| Melting Point | 50-55 °C[1] | Hydrochloride Salt | 42365-62-8 |

| Boiling Point | 208.6 °C at 760 mmHg[2] | Hydrochloride Salt | 42365-62-8 |

| Flash Point | 80 °C[2] | Hydrochloride Salt | 42365-62-8 |

| Molecular Formula | C₉H₇F₆N | Free Base | 85068-29-7 |

| Molecular Weight | 243.15 g/mol [3][4] | Free Base | 85068-29-7 |

Table 2: Spectral Data Summary for 3,5-Bis(trifluoromethyl)benzylamine (Free Base, CAS 85068-29-7)

| Technique | Data Highlights |

| ¹H NMR | Spectra available from commercial suppliers.[3][5] |

| ¹³C NMR | Spectra available from commercial suppliers.[5] |

| FT-IR | Spectra available, with techniques including Film (Acetone) and ATR-Neat.[3] |

| Mass Spec (GC-MS) | NIST data available.[3] |

| Raman | FT-Raman spectrum available.[3] |

Synthesis and Purification

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is primarily used as a synthetic intermediate. While detailed, step-by-step protocols for its synthesis are not extensively published, the general synthetic pathway can be inferred from related preparations and its common starting materials.

A plausible synthetic route involves the reduction of 3,5-bis(trifluoromethyl)benzonitrile or the corresponding benzaldehyde/benzamide, followed by salt formation. The conversion of the free base, 3,5-bis(trifluoromethyl)benzylamine, to its hydrochloride salt is a standard acid-base reaction.

References

- 1. (3,5-Bis(trifluoromethyl)phenyl)methanaminehydrochloride , 95% , 42365-62-8 - CookeChem [cookechem.com]

- 2. 1-[3,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride (1:1) | 42365-62-8 [chemnet.com]

- 3. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-ビス(トリフルオロメチル)ベンジルアミン technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for the unique properties conferred by its 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl groups significantly enhance the lipophilicity, metabolic stability, and binding affinity of parent molecules, making this compound a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of (3,5-bis(trifluoromethyl)phenyl)methanamine hydrochloride, with a focus on its role in the development of compounds with antimicrobial and anticancer activities. Detailed experimental protocols and a summary of quantitative biological data are presented to facilitate its use in research and drug development.

Chemical Structure and Physicochemical Properties

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a white to off-white solid. The presence of two trifluoromethyl groups on the phenyl ring creates a highly electron-deficient aromatic system and significantly increases the lipophilicity of the molecule.

Table 1: Physicochemical Properties of (3,5-Bis(trifluoromethyl)phenyl)methanamine and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | [3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride | PubChem |

| CAS Number | 42365-62-8 | Guidechem[1] |

| Molecular Formula | C₉H₈ClF₆N | Guidechem[1] |

| Molecular Weight | 279.61 g/mol | Guidechem[1] |

| Melting Point | 50-55 °C | Guidechem[1] |

| Appearance | White to off-white solid | Internal Data |

| Solubility | Soluble in methanol and water. | Internal Data |

Note: Some properties are for the free base, 3,5-Bis(trifluoromethyl)benzylamine (CAS: 85068-29-7), as comprehensive data for the hydrochloride salt is limited.

Synthesis

The synthesis of (3,5-bis(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the reduction of 3,5-bis(trifluoromethyl)benzonitrile or the reductive amination of 3,5-bis(trifluoromethyl)benzaldehyde, followed by treatment with hydrochloric acid.

General Synthetic Workflow

References

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride safety data sheet

An In-depth Technical Guide to the Safety of (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available safety data. The most comprehensive and detailed safety information located pertains to the free base, 3,5-Bis(trifluoromethyl)benzylamine (CAS No. 85068-29-7). Due to the limited availability of a detailed Safety Data Sheet (SDS) for (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride (CAS No. 42365-62-8), the data for the free base is presented here as a close surrogate. It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Chemical Identification and Physical Properties

This section outlines the basic chemical identifiers and physical characteristics of 3,5-Bis(trifluoromethyl)benzylamine, the free base of the compound of interest.

| Property | Value | Reference |

| Chemical Name | 3,5-Bis(trifluoromethyl)benzylamine | [1][2] |

| Synonyms | (3,5-Bis(trifluoromethyl)phenyl)methanamine, MBT-BYM | [2] |

| CAS Number | 85068-29-7 | [1][2] |

| Molecular Formula | C9H7F6N | [1][2] |

| Molecular Weight | 243.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point/Range | 58 - 61 °C (136 - 142 °F) | |

| Boiling Point/Range | 113 °C / 5.3 kPa | [3] |

| Flash Point | 75 °C | [3] |

| Relative Density | 1.24 | [3] |

Hazard Identification and Classification

The following table summarizes the GHS hazard classification for 3,5-Bis(trifluoromethyl)benzylamine.

| Hazard Class | Hazard Category | GHS Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][2] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[2] |

Signal Word: Danger[2]

Hazard Pictograms:

Experimental Protocols

While specific experimental data for this compound is not publicly available, the information presented in Safety Data Sheets is typically generated using standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development) or similar regulatory bodies.

-

Acute Oral Toxicity: Typically determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method), which involves the administration of the substance to fasted animals, followed by observation for a set period.

-

Skin Corrosion/Irritation: OECD Test Guideline 431 (In vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method) or OECD 439 (In vitro Skin Irritation: Reconstructed Human Epidermis Test Method) are common in vitro methods. In vivo studies, such as OECD 404, involve applying the substance to the skin of test animals.

-

Serious Eye Damage/Irritation: OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test Method) is an in vitro method. In vivo studies, like OECD 405, involve applying the substance to the eyes of test animals.

-

Physical Properties: Standardized methods from organizations like ASTM International are used to determine physical properties such as melting point, boiling point, and flash point.

First Aid Measures

In the event of exposure, immediate action is crucial. The following diagram outlines the recommended first-aid procedures.

Handling and Storage

Proper handling and storage are essential to minimize risk. The logical relationship between handling practices and safety is depicted below.

Fire-Fighting Measures

In the event of a fire, appropriate extinguishing media should be used.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1][2]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

The workflow for responding to an accidental release is outlined below.

Toxicological Information

This section provides a summary of the known toxicological effects.

| Effect | Finding | Reference |

| Acute Effects | Harmful if swallowed or in contact with skin.[1] Causes severe skin burns and eye damage.[1][2][4] May cause respiratory irritation.[2] | |

| Symptoms of Overexposure | Ingestion can cause severe swelling and damage to the delicate tissue and danger of perforation.[7] Overexposure may result in methemoglobinemia, leading to cyanosis (blue discoloration of lips and fingernails).[2] Material is destructive to the tissue of the mucous membranes and upper respiratory tract.[2] | |

| Chronic Effects | No data available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1] | |

| Endocrine Disrupting Properties | This product does not contain any known or suspected endocrine disruptors.[1] |

Ecological Information

Limited data is available regarding the ecological impact of this substance. Based on the available information, the classification criteria for environmental hazards are not met.[1]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be sent to an approved waste disposal plant.[7]

This guide is intended for informational purposes and should not be a substitute for a formal Safety Data Sheet. Always refer to the SDS provided by your supplier for the most accurate and up-to-date information.

References

Technical Guide: (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a representative synthetic protocol, and its role in modulating biological pathways.

Core Chemical Data

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a fluorinated aromatic amine that serves as a critical building block in organic synthesis. Its trifluoromethyl groups significantly influence its chemical properties, enhancing lipophilicity and metabolic stability in derivative compounds.

| Property | Value | Citation(s) |

| IUPAC Name | [3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride | [1] |

| CAS Number | 42365-62-8 | [1][2] |

| Molecular Formula | C₉H₈ClF₆N | [1][2][3] |

| Molecular Weight | 279.61 g/mol | [2][3] |

| Synonyms | 3,5-Bis(Trifluoromethyl)benzylamine hydrochloride | [1] |

| Melting Point | 50-55 °C | [4][5] |

| Boiling Point | 208.6 °C at 760 mmHg (for the free base) | [1] |

| Flash Point | 80 °C (for the free base) | [1] |

Experimental Protocols

The following section details a representative synthetic protocol for the utilization of (3,5-Bis(trifluoromethyl)phenyl)methanamine in the synthesis of N-substituted nitroanilines, a common step in the development of more complex molecules.

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

This protocol is adapted from a published procedure for the synthesis of N-substituted nitroanilines, which are versatile intermediates in medicinal chemistry.[6]

Materials:

-

(3,5-bis(trifluoromethyl)phenyl)methanamine

-

1-fluoro-2-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and K₂CO₃ (10 mmol, 1.38 g) in anhydrous DMF (20 mL) is stirred at 25 °C for 72 hours.[6]

-

The reaction mixture is then diluted with H₂O (40 mL) and extracted with EtOAc (3 x 20 mL).[6]

-

The combined organic phases are dried over anhydrous Na₂SO₄ and filtered.[6]

-

The volatile components are evaporated in vacuo to yield the product.[6]

This synthetic route can be visualized by the following workflow:

Biological Significance and Signaling Pathways

Compounds derived from (3,5-bis(trifluoromethyl)phenyl)methanamine are recognized as important intermediates in the synthesis of pharmacologically active agents.[7] Notably, they are utilized in the creation of substance P (neurokinin-1) receptor antagonists.[7] These antagonists are investigated for their therapeutic potential in treating inflammatory diseases, psychiatric disorders, and emesis.[7][8]

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor that, when activated by its endogenous ligand substance P, initiates a signaling cascade. This cascade involves the activation of phospholipase C, leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium and the activation of protein kinase C, respectively, leading to various physiological responses.

The role of (3,5-bis(trifluoromethyl)phenyl)methanamine-derived antagonists in this pathway is to block the binding of substance P to the NK1 receptor, thereby inhibiting this signaling cascade.

References

- 1. 1-[3,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride (1:1) | 42365-62-8 [chemnet.com]

- 2. 42365-62-8|(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 4. (3,5-Bis(trifluoromethyl)phenyl)methanaminehydrochloride , 95% , 42365-62-8 - CookeChem [cookechem.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 8. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride for Researchers and Drug Development Professionals

Introduction: (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a fluorinated organic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique structure, featuring a benzylamine core substituted with two trifluoromethyl groups, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex molecules and novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications, with a focus on experimental protocols and its role in chemical synthesis.

Physicochemical Properties

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a white to off-white solid. The presence of the trifluoromethyl groups significantly influences its properties, such as increasing lipophilicity and metabolic stability in derivative compounds. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 42365-62-8 | [1] |

| Molecular Formula | C₉H₇F₆N · HCl | [1] |

| Molecular Weight | 279.61 g/mol | [1] |

| Melting Point | 50-55 °C | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically >98% |

Commercial Availability

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is commercially available from a range of chemical suppliers. Researchers can procure this compound in various quantities to suit their research and development needs. Notable suppliers include Parchem, BLDpharm, and Fluorochem[2][3][4]. It is important to verify the purity and specifications from the chosen supplier's certificate of analysis.

Experimental Protocols

While specific experimental protocols for (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride are not extensively detailed in publicly available literature, its free base, (3,5-bis(trifluoromethyl)phenyl)methanamine, is utilized in various synthetic procedures. The hydrochloride salt can be readily converted to the free base by treatment with a suitable base, such as sodium bicarbonate or triethylamine, in an appropriate solvent. The following protocol describes a general synthesis utilizing the free base, which is a common application for this class of compounds.

General Protocol for N-Alkylation using (3,5-Bis(trifluoromethyl)phenyl)methanamine:

This protocol outlines a typical nucleophilic substitution reaction where the amine acts as a nucleophile.

Materials:

-

(3,5-Bis(trifluoromethyl)phenyl)methanamine

-

An electrophile (e.g., an alkyl halide or a compound with a good leaving group)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reaction vessel with a stirrer and provision for an inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of (3,5-bis(trifluoromethyl)phenyl)methanamine (1 equivalent) in the chosen anhydrous solvent, add the base (1.2-2 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere.

-

Add the electrophile (1 equivalent) dropwise to the reaction mixture.

-

The reaction can be monitored by thin-layer chromatography (TLC) to determine its completion. The reaction time can vary from a few hours to overnight, and heating may be required depending on the reactivity of the electrophile.

-

Upon completion, the reaction mixture is typically quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired N-alkylated product.

A specific example of such a synthesis is the preparation of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline[5]. In this procedure, (3,5-bis(trifluoromethyl)phenyl)methanamine is reacted with 1-fluoro-2-nitrobenzene in the presence of potassium carbonate in DMF[5].

Applications in Synthesis and Drug Discovery

The trifluoromethyl groups on the phenyl ring of (3,5-bis(trifluoromethyl)phenyl)methanamine hydrochloride make it a valuable synthon in drug discovery and materials science. These electron-withdrawing groups can enhance the biological activity and pharmacokinetic properties of a parent molecule. For instance, compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety have been investigated for their potential antimicrobial and anticancer activities[6]. The lipophilicity imparted by the CF₃ groups can improve membrane permeability, a crucial factor for drug efficacy[6].

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents[6][7]. Its primary amine functionality allows for a wide range of chemical transformations, making it a versatile building block for creating diverse chemical libraries for high-throughput screening.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly links (3,5-bis(trifluoromethyl)phenyl)methanamine hydrochloride to any particular signaling pathway. Its role is primarily established as a synthetic intermediate. However, the broader class of compounds containing the 3,5-bis(trifluoromethyl)phenyl motif has been explored in the context of various biological targets. For example, derivatives have been synthesized and investigated as potential inhibitors of enzymes or modulators of receptors in various disease models[6]. The specific biological activity and the signaling pathways affected would be dependent on the final molecular structure into which this building block is incorporated.

Visualizations

To aid in the understanding of the synthetic utility of this compound, the following diagrams illustrate a general experimental workflow and a potential synthetic pathway.

References

- 1. Page loading... [guidechem.com]

- 2. parchem.com [parchem.com]

- 3. 42365-62-8|(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl | 1195901-45-1 | Benchchem [benchchem.com]

- 7. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reactivity of the Amine Group in (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride

Abstract: (3,5-Bis(trifluoromethyl)phenyl)methanamine, often handled as its hydrochloride salt for stability, is a critical building block in medicinal chemistry and materials science.[1][2] Its synthetic utility is dictated by the reactivity of its primary amine group, which is significantly modulated by the presence of two powerful electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl ring. This technical guide provides a comprehensive overview of the electronic and steric factors governing the amine's reactivity, summarizes key chemical transformations, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

(3,5-Bis(trifluoromethyl)phenyl)methanamine is a primary benzylic amine. The hydrochloride salt enhances its stability and solubility in certain solvents. The core structure consists of a benzylamine core substituted with two trifluoromethyl groups at the meta positions of the phenyl ring.

| Property | Value | Reference |

| IUPAC Name | [3,5-Bis(trifluoromethyl)phenyl]methanamine hydrochloride | [3] |

| Synonyms | 3,5-Bis(trifluoromethyl)benzylamine HCl | [3] |

| CAS Number | 42365-62-8 | [4][5] |

| Molecular Formula | C9H8ClF6N (for HCl salt) | [4] |

| Molecular Weight | 279.61 g/mol (for HCl salt) | [4] |

| 243.15 g/mol (for free base) | [3] | |

| Appearance | White to off-white solid | |

| Melting Point | 50-55 °C (for free base) | [4] |

Electronic and Steric Effects on Amine Reactivity

The reactivity of the primary amine (-NH2) group in this molecule is fundamentally influenced by the strong inductive electron-withdrawing effect (-I effect) of the two trifluoromethyl substituents.

-

Reduced Basicity and Nucleophilicity: The -CF3 groups pull electron density away from the phenyl ring. This effect is transmitted to the benzylic carbon and, subsequently, to the nitrogen atom of the amine group. This reduction in electron density on the nitrogen atom makes the lone pair of electrons less available for donation to a proton (reduced basicity) or an electrophile (reduced nucleophilicity) compared to an unsubstituted benzylamine.

-

Steric Hindrance: While the -CF3 groups are in the meta positions and do not directly flank the benzylamine moiety, they contribute to the overall steric bulk of the molecule, which can influence the approach of bulky reagents to the amine group.

The following diagram illustrates the logical relationship of these electronic effects.

Key Reactions and Synthetic Applications

Despite its reduced nucleophilicity, the amine group readily participates in a variety of essential organic transformations. It is frequently used as a synthetic intermediate for creating more complex molecules, particularly in the development of therapeutic agents and pharmacologically active compounds.[2]

3.1. N-Acylation (Amide Bond Formation) This is one of the most common reactions involving (3,5-bis(trifluoromethyl)phenyl)methanamine. It reacts with carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds. These reactions typically require a base to neutralize the HCl salt and to scavenge the acid byproduct (like HCl from acyl chlorides).

-

With Carboxylic Acids: Requires coupling agents (e.g., DCC, EDC, HATU) to activate the carboxylic acid.

-

With Acyl Chlorides/Anhydrides: A more direct route, often performed in the presence of a non-nucleophilic base like triethylamine or pyridine.

-

Thermal Direct Amidation: The amine can react directly with carboxylic acids at high temperatures (e.g., 140 °C) under solvent-free conditions, driving the reaction by removing water.[6]

3.2. N-Alkylation The amine can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution. Due to the reduced nucleophilicity, this reaction may require more forcing conditions (e.g., higher temperatures, stronger bases) than with more nucleophilic amines. It can be used to synthesize secondary or tertiary amines.[7][8]

3.3. Nucleophilic Aromatic Substitution (SNA) The amine serves as a potent nucleophile in SNAr reactions, for instance, by displacing a fluoride from an activated aromatic ring like 1-fluoro-2-nitrobenzene.[9][10] This reaction is a key step in building more complex molecular scaffolds.[9][10]

3.4. Reductive Amination The amine can react with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ (e.g., with sodium borohydride, sodium triacetoxyborohydride) to form a more complex secondary amine. This is a powerful method for C-N bond formation.[11]

Experimental Protocols

4.1. General Protocol for N-Acylation using an Acyl Chloride

This protocol describes a typical procedure for forming an amide bond between (3,5-bis(trifluoromethyl)phenyl)methanamine hydrochloride and an acyl chloride.

Methodology:

-

Preparation: To a round-bottom flask charged with (3,5-bis(trifluoromethyl)phenyl)methanamine hydrochloride (1.0 eq), add a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Basification: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA), to the suspension. Stir for 10-15 minutes at room temperature to liberate the free amine.

-

Addition of Electrophile: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

4.2. Protocol for Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline.[9]

Methodology:

-

Reactant Mixture: In a suitable flask, combine (3,5-bis(trifluoromethyl)phenyl)methanamine (1.0 eq, 10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (1.0 eq, 10 mmol, 1.05 mL), and potassium carbonate (K2CO3, 1.0 eq, 10 mmol, 1.38 g) in anhydrous dimethylformamide (DMF, 20 mL).[9]

-

Reaction: Stir the mixture at room temperature (25 °C) for 72 hours.[9]

-

Work-up: Dilute the reaction mixture with water (40 mL) and extract with ethyl acetate (3 x 20 mL).[9]

-

Isolation: Combine the organic phases, dry over anhydrous Na2SO4, filter, and evaporate the volatile components under vacuum to yield the product.[9]

Conclusion

The amine group in (3,5-bis(trifluoromethyl)phenyl)methanamine hydrochloride, while deactivated by strong electronic effects, remains a versatile and highly useful functional group in organic synthesis. Its reduced basicity and nucleophilicity necessitate careful consideration of reaction conditions, often requiring the use of bases to free the amine and potentially more forcing conditions compared to standard benzylamines. Nevertheless, it reliably undergoes cornerstone reactions like acylation, alkylation, and reductive amination, securing its role as a valuable building block for designing complex molecules with tailored electronic and pharmacological properties.

References

- 1. 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl | 1195901-45-1 | Benchchem [benchchem.com]

- 2. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 3. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. parchem.com [parchem.com]

- 6. mdpi.com [mdpi.com]

- 7. {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine | C10H9F6N | CID 10956204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Analytical Profile of (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride. This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its analytical profile essential for researchers and scientists. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (3,5-Bis(trifluoromethyl)phenyl)methanamine and its hydrochloride salt. Data for the free base is well-documented and serves as a reference for interpreting the data of the hydrochloride salt, with expected shifts and changes noted.

Table 1: 1H NMR Spectroscopic Data

| Assignment | Free Base (3,5-Bis(trifluoromethyl)benzylamine) Chemical Shift (δ ppm) | Hydrochloride Salt (Expected) Chemical Shift (δ ppm) | Multiplicity | Integration |

| CH2 | ~3.9 | ~4.1 - 4.3 | Singlet | 2H |

| Aromatic CH (positions 2, 6) | ~7.8 | ~7.9 - 8.1 | Singlet | 2H |

| Aromatic CH (position 4) | ~7.7 | ~7.8 - 8.0 | Singlet | 1H |

| NH2 / NH3+ | ~1.6 (broad) | ~8.5 - 9.5 (broad) | Singlet (broad) | 2H / 3H |

Note: The chemical shifts for the hydrochloride salt are predicted based on the expected deshielding effects of the protonated amine. The NH3+ signal is often broad and may exchange with residual water in the solvent.

Table 2: 13C NMR Spectroscopic Data

| Assignment | Free Base (3,5-Bis(trifluoromethyl)benzylamine) Chemical Shift (δ ppm) | Hydrochloride Salt (Expected) Chemical Shift (δ ppm) |

| CH2 | ~46 | ~44 - 46 |

| Aromatic C (positions 2, 6) | ~129 | ~129 - 131 |

| Aromatic C (position 4) | ~121 | ~121 - 123 |

| Aromatic C-CF3 (positions 3, 5) | ~131 (quartet) | ~131 - 133 (quartet) |

| Aromatic C (position 1) | ~144 | ~142 - 144 |

| CF3 | ~124 (quartet) | ~124 - 126 (quartet) |

Note: The effect of protonation on the 13C chemical shifts of the aromatic and benzylic carbons is generally less pronounced than on the proton shifts.

Table 3: IR Spectroscopic Data

| Functional Group | Free Base (3,5-Bis(trifluoromethyl)benzylamine) Wavenumber (cm-1) | Hydrochloride Salt (Expected) Wavenumber (cm-1) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | - | Medium, broad |

| N-H stretch (ammonium) | - | 2800 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1600 - 1620 | 1600 - 1620 | Medium |

| C-F stretch | 1100 - 1350 | 1100 - 1350 | Strong, broad |

Note: The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a strong, broad absorption band for the N-H stretch of the ammonium salt in the 2800-3200 cm-1 region, and the disappearance of the primary amine N-H stretches.

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Fragment |

| ESI-MS | Positive | 244.0557 | [M+H]+ |

| GC-MS (of free base) | EI | 243.0483 | [M]+• |

| GC-MS (of free base) | EI | 224 | [M-NH3]+• or [M-F]+ |

| GC-MS (of free base) | EI | 175 | [M-CF3]+ |

Note: For ESI-MS of the hydrochloride salt, the observed mass will correspond to the protonated free base. For GC-MS, the hydrochloride salt would need to be converted to the more volatile free base prior to analysis.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Materials:

-

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

-

Deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh approximately 5-10 mg of the hydrochloride salt.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d6 is often a good choice for amine hydrochlorides due to its ability to dissolve the salt and the slower exchange rate of the N-H protons.

-

Transfer the solution to an NMR tube.

-

Acquire the 1H NMR spectrum.[1] Standard acquisition parameters should be used. Ensure the spectral width is sufficient to cover both aromatic and aliphatic regions.

-

Acquire the 13C NMR spectrum. A proton-decoupled experiment is standard. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons and the CF3-coupled carbons.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the 1H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar.[2] The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply high pressure to form a transparent or translucent KBr pellet.[2]

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm-1.

-

A background spectrum of air should be recorded and subtracted from the sample spectrum.

Alternative Procedure (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).[3]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

-

Mount the plate in the spectrometer and acquire the spectrum.[3]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

-

LC-MS grade solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)

-

Mass spectrometer (e.g., ESI-QTOF or GC-MS)

Procedure (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to enhance protonation.[4][5]

-

Infuse the sample solution directly into the ESI source or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.[5] High-resolution mass spectrometry is recommended for accurate mass determination and molecular formula confirmation.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]+) as the precursor ion and inducing fragmentation.[5]

Procedure (Gas Chromatography - Mass Spectrometry - GC-MS): Note: GC-MS is suitable for the volatile free base, not the hydrochloride salt. A derivatization or neutralization step is required.

-

To analyze by GC-MS, the hydrochloride salt must be converted to the free base. This can be achieved by dissolving the salt in water, adding a base (e.g., NaOH solution) to deprotonate the amine, and then extracting the free base with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extract containing the free amine is then dried and concentrated.

-

The sample is dissolved in a suitable solvent for GC injection (e.g., hexane or ethyl acetate).

-

The sample is injected into the GC-MS system, where it is vaporized and separated on the GC column before entering the mass spectrometer.

-

The mass spectrum is typically acquired using electron ionization (EI).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. webassign.net [webassign.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Trifluoromethyl Groups in (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a molecule of significant interest in medicinal chemistry, primarily due to the presence of two trifluoromethyl (CF₃) groups on the phenyl ring. These groups are strategically incorporated to modulate the physicochemical and pharmacokinetic properties of the parent molecule, thereby enhancing its potential as a drug candidate or a valuable intermediate in drug synthesis. This technical guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl groups in this specific compound, focusing on their impact on metabolic stability, lipophilicity, and target binding affinity. While specific experimental data for (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is not extensively available in public literature, this paper outlines the well-established principles governing the effects of trifluoromethyl groups and provides detailed experimental protocols for their determination.

Introduction: The Power of Fluorine in Drug Design

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug discovery. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to influence a compound's biological activity and pharmacokinetic profile. The unique electronic properties and steric bulk of the CF₃ group can dramatically alter key parameters such as metabolic stability, lipophilicity (fat solubility), and the ability to bind to biological targets.[1] (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride serves as a prime example of a molecule designed to leverage these benefits.

The Multifaceted Roles of Trifluoromethyl Groups

The two trifluoromethyl groups in (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride are not merely passive substituents; they actively shape the molecule's behavior in a biological system. Their influence can be categorized into three primary areas:

Enhanced Metabolic Stability

A major hurdle in drug development is the rapid metabolism of a drug candidate by enzymes in the body, primarily the cytochrome P450 (CYP) family of enzymes located in the liver.[2] This can lead to a short half-life and reduced efficacy. The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to enzymatic attack and metabolic degradation.[3] By strategically placing two CF₃ groups on the phenyl ring, it is anticipated that the metabolic stability of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is significantly enhanced compared to its non-fluorinated analog. This "metabolic blocking" is a key strategy to prolong a drug's presence in the body, allowing for less frequent dosing and a more predictable therapeutic effect.[3]

Modulation of Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and excretion. The trifluoromethyl group is highly lipophilic, and the presence of two such groups in (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is expected to substantially increase its overall lipophilicity.[1] This enhanced lipophilicity can improve the molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[4] However, excessive lipophilicity can also lead to undesirable properties, such as increased binding to plasma proteins and non-specific toxicity. Therefore, the strategic placement of two CF₃ groups represents a deliberate effort to fine-tune the lipophilicity to an optimal range for a specific therapeutic application.

Altered Electronic Properties and Binding Affinity

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] The presence of two CF₃ groups on the phenyl ring significantly alters the electronic distribution of the entire molecule. This can have a profound impact on the acidity or basicity of nearby functional groups, such as the methanamine hydrochloride moiety. These electronic modifications can, in turn, influence how the molecule interacts with its biological target. The unique steric and electronic nature of the CF₃ groups can lead to stronger and more specific binding interactions with target proteins, such as enzymes or receptors, ultimately enhancing the therapeutic efficacy of the compound.[1]

Quantitative Data

| Property | Parameter | (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride | Non-fluorinated Analog (Benzylamine hydrochloride) |

| Lipophilicity | LogP | Data Not Available | 1.09 (predicted) |

| Metabolic Stability | Half-life (t½) in HLM | Data Not Available | Data Not Available |

| Intrinsic Clearance (CLint) in HLM | Data Not Available | Data Not Available | |

| Binding Affinity | Binding Constant (Kd/Ki) | Target Dependent - Data Not Available | Target Dependent - Data Not Available |

HLM: Human Liver Microsomes

Experimental Protocols

To address the current knowledge gap, the following established experimental protocols are provided for the determination of the key physicochemical and pharmacokinetic parameters of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Solvent Saturation: Mutually saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) by mixing them vigorously and allowing the phases to separate.

-

Partitioning: Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution to a mixture of 990 µL of pre-saturated PBS and 1000 µL of pre-saturated n-octanol.

-

Equilibration: Vortex the mixture vigorously for 1 hour at room temperature to ensure complete partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanolic phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: The LogP value is calculated using the following formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride in the presence of human liver microsomes.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride (e.g., 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a solution of pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in the same buffer.

-

Prepare a NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to each well.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

The half-life (t½) is calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Visualizing the Impact: Logical Workflow

The following diagram illustrates the logical workflow for assessing the role of the trifluoromethyl groups in a given compound.

Caption: Workflow for evaluating trifluoromethylated compounds.

Conclusion

The two trifluoromethyl groups in (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride are critical design elements that are expected to confer significant advantages in a drug discovery context. Based on established principles of medicinal chemistry, these groups likely enhance the molecule's metabolic stability, modulate its lipophilicity for improved pharmacokinetic properties, and contribute to a favorable binding affinity for its intended biological target. While specific experimental data for this compound remains to be published, the detailed protocols provided in this guide offer a clear path for researchers to elucidate these key parameters. The continued exploration of molecules like (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride will undoubtedly contribute to the development of more effective and safer therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives Utilizing (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride in the synthesis of pyrazole-containing compounds. The primary application highlighted is the functionalization of a pre-synthesized pyrazole core via reductive amination. The resulting N-((3,5-bis(trifluoromethyl)phenyl)methyl) substituted pyrazoles are of significant interest in medicinal chemistry, particularly as potential antimicrobial agents. This document outlines a specific synthetic pathway, provides detailed experimental procedures, and presents relevant data in a structured format.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of fluorine-containing moieties, such as the 3,5-bis(trifluoromethyl)phenyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride serves as a key building block for introducing this desirable functionality. While not typically used for the initial construction of the pyrazole ring itself, which is commonly formed from the condensation of a hydrazine with a 1,3-dicarbonyl compound, it is invaluable for the post-synthesis modification of pyrazole intermediates.[3][4][5][6]

One of the most effective methods for incorporating the (3,5-bis(trifluoromethyl)phenyl)methyl group is through the reductive amination of a pyrazole-4-carbaldehyde intermediate.[2] This approach offers a versatile and efficient means to generate a library of novel pyrazole derivatives for further investigation.

Synthetic Pathway Overview

The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives can be achieved in a multi-step sequence. A common route begins with the synthesis of a pyrazole aldehyde intermediate, which is then subjected to reductive amination with (3,5-bis(trifluoromethyl)phenyl)methanamine.

A representative synthetic scheme is as follows:

-

Formation of a Hydrazone: Reaction of a substituted acetophenone (e.g., 3',5'-bis(trifluoromethyl)acetophenone) with a hydrazine (e.g., 4-hydrazinobenzoic acid) to form a hydrazone intermediate.[2]

-

Vilsmeier-Haack Reaction: The hydrazone is then treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a pyrazole-4-carbaldehyde.[2]

-

Reductive Amination: The pyrazole-4-carbaldehyde is reacted with (3,5-bis(trifluoromethyl)phenyl)methanamine in the presence of a reducing agent to afford the final N-substituted pyrazole derivative.[2]

This workflow is depicted in the diagram below.

References

- 1. 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl | 1195901-45-1 | Benchchem [benchchem.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile synthetic method for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceutical agents. The incorporation of the 3,5-bis(trifluoromethyl)benzyl moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

These application notes provide a detailed protocol for the N-arylation of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride with various aryl halides. The protocol is based on established Buchwald-Hartwig amination procedures for primary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active palladium(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the reaction.[1][2]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the palladium-catalyzed N-arylation of primary amines, including benzylamine, with various aryl halides. These examples serve as a guide for optimizing the coupling of (3,5-Bis(trifluoromethyl)phenyl)methanamine.

| Aryl Halide | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Benzylamine | (NHC)Pd(allyl)Cl (3.0) | - | LHMDS (1.0 M in THF) | - | 70 | 0.5 | 40 |

| 4-Bromobiphenyl | (R)-α-Methylbenzylamine | Pd₂(dba)₃ (2.0) | (±)-BINAP (4.0) | NaOtBu (1.4) | Toluene | 70 | - | 86[3] |

| 4-Chlorotoluene | Benzylamine | Pd(OAc)₂ (1.0) | RuPhos (2.0) | NaOtBu (1.2) | neat | 110 | 12 | 98 |

| 1-Bromo-4-(trifluoromethyl)benzene | Benzylamine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₂CO₃ (2.0) | t-BuOH | 100 | 24 | 85 |

| 1-Bromo-3,5-dimethylbenzene | Benzylamine | Pd₂(dba)₃ (1.0) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 18 | 92 |

| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2.0) | Xantphos (4.0) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 78 |

| 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ (1.0) | P(o-tolyl)₃ (4.0) | NaOtBu (1.4) | Toluene | 100 | 3 | 95 |

| 4-Chloroiodobenzene | Primary alkylamine | [Pd(cinnamyl)Cl]₂ (0.5) | BrettPhos (1.2) | LHMDS (1.2) | Dioxane | 110 | - | 93 (selective for I)[4] |

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Materials

-

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

-

Aryl halide (e.g., 4-bromotoluene, 1-chloro-4-nitrobenzene)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Reaction vessel (e.g., Schlenk tube, round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert gas supply (argon or nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Detailed Experimental Procedure

Reaction Setup:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (1-2 mol%) and the phosphine ligand (1.2-4 mol%) under a positive flow of inert gas.

-

Add the base (1.5-2.0 equivalents) to the Schlenk tube.

-

Add the aryl halide (1.0 equivalent) and (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride (1.2 equivalents). Note: Since the amine is a hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

-

Seal the Schlenk tube with a septum.

Reaction Execution:

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide) via syringe.

-

Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-(3,5-bis(trifluoromethyl)benzyl)amine.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential antimicrobial agents utilizing (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride as a key starting material. The trifluoromethyl groups on the phenyl ring are known to enhance lipophilicity and metabolic stability, making this scaffold a promising candidate for the development of new therapeutic agents.[1][2] This document outlines the synthesis of two classes of compounds with known antimicrobial potential: N-substituted thioureas and Schiff bases. Additionally, it discusses the relevance of the (3,5-bis(trifluoromethyl)phenyl) moiety in potent pyrazole-based antibacterial agents.

Synthesis of N-Aryl-N'-((3,5-bis(trifluoromethyl)phenyl)methyl)thioureas

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities. The following protocol describes a general method for the synthesis of N-aryl-N'-((3,5-bis(trifluoromethyl)phenyl)methyl)thioureas.

Experimental Protocol

A general procedure for the synthesis of thiourea derivatives involves the reaction of an amine with an isothiocyanate. In this case, (3,5-Bis(trifluoromethyl)phenyl)methanamine, liberated from its hydrochloride salt, is reacted with a suitable aryl isothiocyanate.

Materials:

-

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

-

Aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Ethanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Liberation of the free amine: To a solution of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride (1.0 mmol) in dichloromethane (10 mL), add triethylamine (1.2 mmol) or an equivalent molar amount of a mild base like sodium bicarbonate. Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and generate the free amine.

-

Reaction with isothiocyanate: Cool the solution containing the free amine to 0 °C in an ice bath. To this, slowly add a solution of the desired aryl isothiocyanate (1.0 mmol) in dry DCM (5 mL).

-

Reaction progression: Allow the reaction mixture to warm to room temperature and stir overnight.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-N'-((3,5-bis(trifluoromethyl)phenyl)methyl)thiourea.[3]

Synthesis of Schiff Bases Derived from (3,5-Bis(trifluoromethyl)phenyl)methanamine

Schiff bases, characterized by an imine functional group, are another class of compounds with significant antimicrobial properties. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.

Experimental Protocol

Materials:

-

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 2-nitrobenzaldehyde)[4]

-

Sodium bicarbonate (NaHCO₃) or other mild base

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of amine solution: Dissolve (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride (1.0 mmol) in ethanol (15 mL). Add sodium bicarbonate (1.2 mmol) to neutralize the hydrochloride salt and stir for 30 minutes at room temperature.

-

Preparation of aldehyde solution: In a separate flask, dissolve the desired substituted benzaldehyde (1.0 mmol) in a minimum amount of ethanol.[5]

-

Condensation reaction: Add the aldehyde solution to the amine solution. Add a few drops of glacial acetic acid to catalyze the reaction.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation of product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under vacuum to induce crystallization.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.